molecular formula C13H18ClN3O2S B2824351 2-(chloromethyl)-N,N-dimethyl-1-propyl-1H-benzimidazole-5-sulfonamide CAS No. 852933-08-5

2-(chloromethyl)-N,N-dimethyl-1-propyl-1H-benzimidazole-5-sulfonamide

Cat. No.: B2824351
CAS No.: 852933-08-5
M. Wt: 315.82
InChI Key: PRLOTQIWRPSMBV-UHFFFAOYSA-N
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Description

2-(chloromethyl)-N,N-dimethyl-1-propyl-1H-benzimidazole-5-sulfonamide is a useful research compound. Its molecular formula is C13H18ClN3O2S and its molecular weight is 315.82. The purity is usually 95%.
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Biological Activity

2-(Chloromethyl)-N,N-dimethyl-1-propyl-1H-benzimidazole-5-sulfonamide is a benzimidazole derivative that has garnered attention for its potential biological activities. Benzimidazole compounds are recognized for their diverse pharmacological properties, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C13H18ClN3O2S. The structure consists of a benzimidazole core with a chloromethyl group and a sulfonamide moiety, which are critical for its biological activity.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of benzimidazole derivatives. Specifically, compounds containing the benzimidazole scaffold have shown significant activity against various bacterial strains.

  • Study Findings : A study indicated that derivatives similar to this compound exhibited promising antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
CompoundActivityMIC (µg/ml)Reference
This compoundAntibacterial25 - 62.5
Benzimidazole Derivative AAntibacterial50
Benzimidazole Derivative BAntifungal3.12

Antifungal Activity

The antifungal properties of benzimidazole derivatives are also noteworthy. Research has shown that various benzimidazole compounds can inhibit fungal growth effectively.

  • Case Study : In a comparative study, this compound demonstrated notable antifungal activity against strains such as Aspergillus niger, with minimum inhibitory concentration (MIC) values indicating potent efficacy .

Anticancer Activity

Benzimidazole derivatives have been explored for their anticancer potential. The structural modifications in these compounds can significantly influence their cytotoxic effects against cancer cell lines.

  • Research Insights : Recent investigations revealed that certain benzimidazole derivatives exhibit cytotoxicity against various cancer cell lines, with IC50 values demonstrating effective inhibition of tumor growth . For instance, one study highlighted a derivative with an IC50 value of 45.2 μM against glioblastoma cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Chloromethyl Group : Enhances lipophilicity and may facilitate cell membrane penetration.
  • Sulfonamide Moiety : Contributes to the compound's interaction with biological targets, enhancing its pharmacological profile.
  • Dimethyl Substitution : Influences the compound's binding affinity and stability.

Properties

IUPAC Name

2-(chloromethyl)-N,N-dimethyl-1-propylbenzimidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O2S/c1-4-7-17-12-6-5-10(20(18,19)16(2)3)8-11(12)15-13(17)9-14/h5-6,8H,4,7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLOTQIWRPSMBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)S(=O)(=O)N(C)C)N=C1CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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